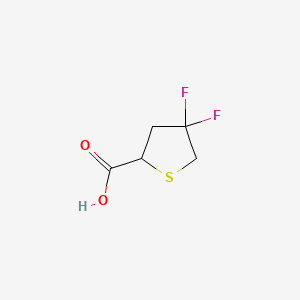
4,4-Difluorothiolane-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluorothiolane-2-carboxylic acid is a chemical compound characterized by the presence of a thiolane ring substituted with two fluorine atoms at the 4-position and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorothiolane-2-carboxylic acid typically involves the introduction of fluorine atoms into a thiolane ring followed by the addition of a carboxylic acid group. One common method involves the fluorination of thiolane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4,4-Difluorothiolane-2-carboxylic acid may involve large-scale fluorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, allowing for the production of large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluorothiolane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Azides, thiocyanates
Aplicaciones Científicas De Investigación
4,4-Difluorothiolane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4,4-Difluorothiolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dithiolane-4-carboxylic acid: Similar structure but lacks fluorine atoms.
4,4-Difluorocyclohexane carboxylic acid: Similar fluorinated structure but with a cyclohexane ring instead of a thiolane ring.
2,2,5-Trimethyl-1,3-dioxolane-4-one: Contains a dioxolane ring with different substituents.
Uniqueness
4,4-Difluorothiolane-2-carboxylic acid is unique due to the presence of both fluorine atoms and a thiolane ring, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the thiolane ring provides a versatile scaffold for further functionalization.
Propiedades
Fórmula molecular |
C5H6F2O2S |
|---|---|
Peso molecular |
168.16 g/mol |
Nombre IUPAC |
4,4-difluorothiolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6F2O2S/c6-5(7)1-3(4(8)9)10-2-5/h3H,1-2H2,(H,8,9) |
Clave InChI |
LWXMTDDOUDWYKL-UHFFFAOYSA-N |
SMILES canónico |
C1C(SCC1(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


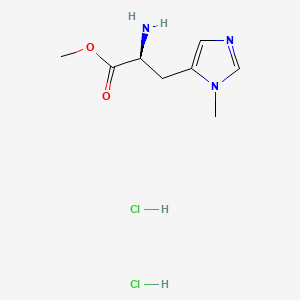


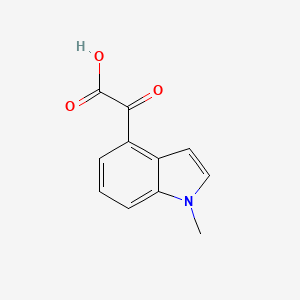
![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)

![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
![5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13532548.png)

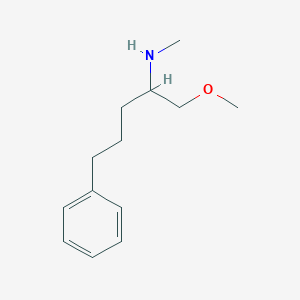

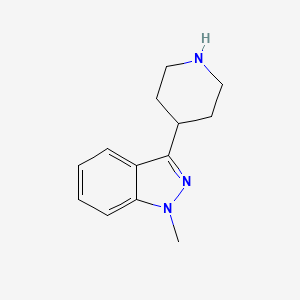
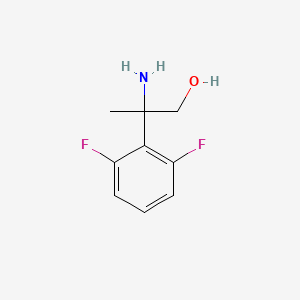
![Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13532575.png)
